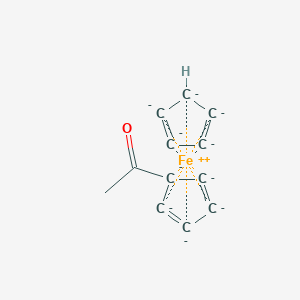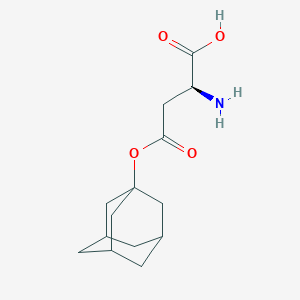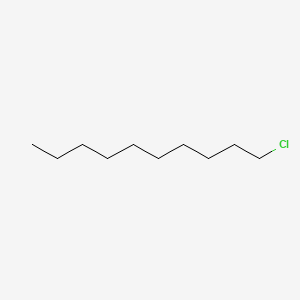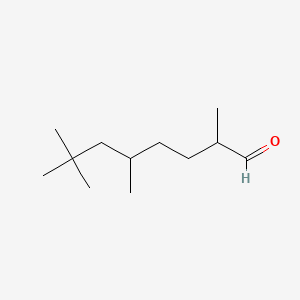
2,5,7,7-Tetramethyloctanal
Overview
Description
2,5,7,7-Tetramethyloctanal is a chemical compound with the molecular formula C12H24O . It has an average mass of 184.318 Da and a monoisotopic mass of 184.182709 Da . It is also known by other names such as Octanal, 2,5,7,7-tetramethyl- .
Synthesis Analysis
The synthesis of 2,5,7,7-Tetramethyloctanal involves a total hydrogenation time of 10 hours. After the catalyst is filtered off, fractional distillation yields 2,5,7,7-Tetramethyloctanal (bp.=68° C./0.3 mbar; nD25 =1.4308), corresponding to a yield of 96% of theory .Molecular Structure Analysis
The molecular structure of 2,5,7,7-Tetramethyloctanal consists of 12 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 aliphatic aldehyde . The compound exists as a diastereomeric mixture .Physical And Chemical Properties Analysis
2,5,7,7-Tetramethyloctanal has a density of 0.8±0.1 g/cm3, a boiling point of 235.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.2±3.0 kJ/mol and a flash point of 94.0±7.8 °C . The index of refraction is 1.427, and it has a molar refractivity of 57.7±0.3 cm3 .Scientific Research Applications
Odorant Characteristics
- Synthesis and Odor Profile : 2,5,7,7-Tetramethyloctanal can be synthesized via a heteroaldol reaction, followed by partial hydrogenation. It is notable for its unique and bright odor compared to similar known products like hydroxycitronellal. Small variations in its structure, such as converting it to the corresponding alcohol or its esters, result in dramatic changes in odor characteristics (Gramlich & Siegel, 1988).
Applications in Polymer Chemistry
- Modeling in Polymer Synthesis : Tetramethyloctanal derivatives, specifically tetramethyl 2,4,5,7-tetramethyloctane-2,4,5,7-tetracarboxylate, are used as models for poly(methyl methacrylate) chains with head-to-head units. These models help in understanding the thermal degradation of polymers. Characterization through spectroscopy and X-ray crystallography elucidates their structural properties (Fallon et al., 1987).
Bioorthogonal Chemistry
- Synthesis of Tetrazines : Tetrazines, including those derived from 2,5,7,7-Tetramethyloctanal-related compounds, are important in bioorthogonal chemistry. They have applications in small molecule imaging, protein tagging, and DNA labeling. The development of convenient synthesis methods for tetrazines from nitriles and hydrazine is pivotal for expanding their scientific use (Yang et al., 2012).
Medicinal Chemistry
- Synthesis of Drug Derivatives : 2,5,7,7-Tetramethyloctanal derivatives play a role in the synthesis of 5-substituted tetrazoles, which are significant in drug design due to their bioisosteric properties and broad biological activity. These derivatives are useful in creating novel chemical entities for potential anticancer medications (Dunga et al., 2022).
properties
IUPAC Name |
2,5,7,7-tetramethyloctanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-10(8-12(3,4)5)6-7-11(2)9-13/h9-11H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAYXCABCQOHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)C=O)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00888865 | |
| Record name | Octanal, 2,5,7,7-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00888865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,7,7-Tetramethyloctanal | |
CAS RN |
114119-97-0 | |
| Record name | 2,5,7,7-Tetramethyloctanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114119-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,7,7-Tetramethyloctanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114119970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanal, 2,5,7,7-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanal, 2,5,7,7-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00888865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,7,7-tetramethyloctanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

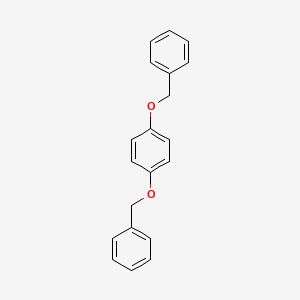
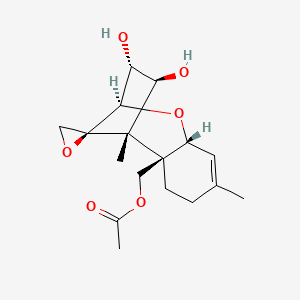
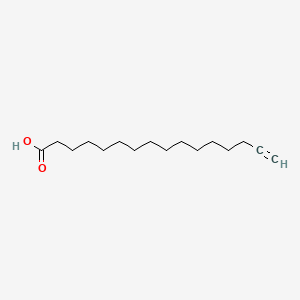
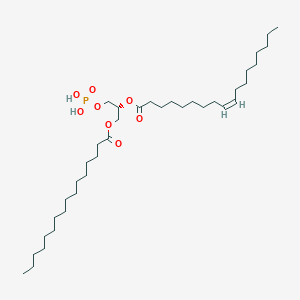
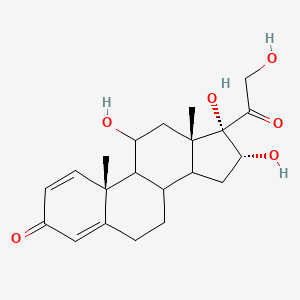
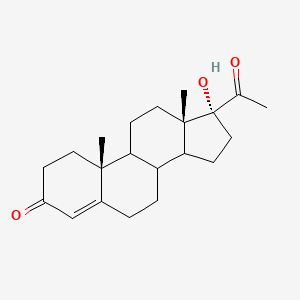
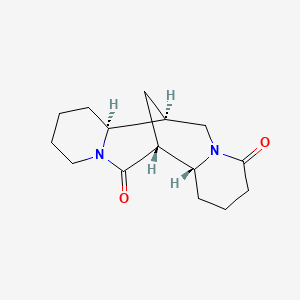
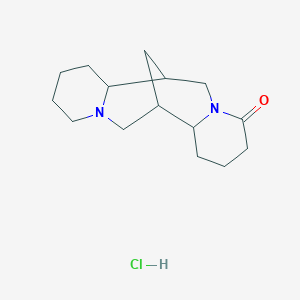
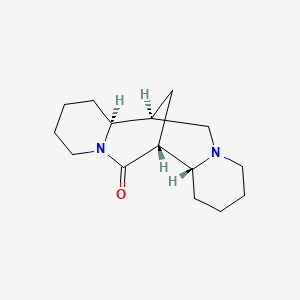
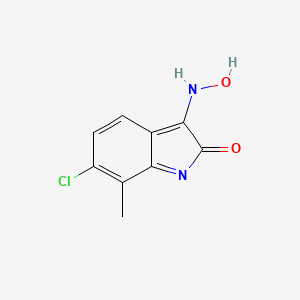
![Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1663951.png)
